3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-10(3-4-12-8)6-7-1-2-9-5-7/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHACGNMJCBUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247571-80-7 | |
| Record name | 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Mechanistic Foundations of the Target Compound
Molecular Architecture
The compound comprises a 1,3-oxazolidin-2-one core fused to a pyrrolidin-3-ylmethyl substituent. The oxazolidinone ring (C3H5NO2) provides rigidity, while the pyrrolidine moiety (C5H9N) introduces basicity, enabling salt formation with hydrochloric acid. X-ray crystallography data confirm a chair conformation for the oxazolidinone ring and equatorial positioning of the pyrrolidine substituent, minimizing steric strain.
Stepwise Synthesis Protocols
Oxazolidinone Ring Formation
Cyclization of β-Amino Alcohols
The foundational step employs β-amino alcohol precursors (e.g., 2-amino-1-propanol) reacted with phosgene equivalents under anhydrous conditions:
Reaction Scheme 1
$$
\text{β-amino alcohol} + \text{COCl}_2 \rightarrow \text{1,3-oxazolidin-2-one} + 2\text{HCl}
$$
| Parameter | Specification |
|---|---|
| Reagent | Triphosgene (0.33 eq) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 78–82% |
Triphosgene replaces gaseous phosgene due to safer handling. The reaction proceeds via a chloroformate intermediate, with triethylamine neutralizing HCl byproducts.
Pyrrolidine Functionalization
Alkylation of Oxazolidinone Intermediates
A halogenated oxazolidinone derivative reacts with pyrrolidin-3-ylmethanol under Mitsunobu conditions:
Reaction Scheme 2
$$
\text{3-Bromooxazolidinone} + \text{Pyrrolidin-3-ylmethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
| Variable | Optimal Range |
|---|---|
| Coupling Reagent | DIAD/PPh₃ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C (ambient) |
| Reaction Time | 12–16 hours |
| Yield | 65–70% |
Diisopropyl azodicarboxylate (DIAD) facilitates the SN2 alkylation, with rigorous exclusion of moisture to prevent hydrolysis.
Salt Formation and Purification
Hydrochloride Salt Crystallization
The free base is treated with gaseous HCl in ethyl acetate, followed by anti-solvent crystallization:
- Dissolve crude product in ethyl acetate (5 mL/g)
- Bubble HCl gas until pH < 2.0
- Add n-hexane (3:1 v/v) to induce precipitation
- Filter and wash with cold diethyl ether
Yield Enhancement Strategies :
- Seeding : Introduce pre-formed HCl salt crystals to improve crystal size distribution
- Temperature Gradient : Cool from 25°C to 4°C at 1°C/min
Advanced Synthetic Methodologies
Asymmetric Aldol Condensation
Patent EP1020440A1 details a stereoselective route using lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran at -78°C:
Key Reaction :
$$
\text{Pyrrolidine carbaldehyde} + \text{Oxazolidinone enolate} \xrightarrow{\text{LHMDS}} \text{Diastereomerically pure product}
$$
Performance Metrics :
| Metric | Value |
|---|---|
| Diastereomeric Excess | 92–95% |
| Isolated Yield | 85% |
| Scale | Up to 50 kg batches |
This method achieves superior stereocontrol compared to traditional alkylation, critical for pharmaceutical applications.
Continuous Flow Synthesis
Emerging approaches utilize microreactor technology to enhance reproducibility:
- Reactor 1 : Oxazolidinone cyclization (residence time: 8 min)
- Reactor 2 : Alkylation (residence time: 20 min)
- In-line Quench : HCl gas injection for salt formation
Advantages :
- 98.5% conversion vs. 82% in batch
- Reduced solvent consumption (3.2 L/kg vs. 8.5 L/kg)
Industrial-Scale Production Challenges
Byproduct Management
Common impurities include:
- Over-alkylated products : Mitigated by stoichiometric control of DIAD
- Ring-opened amines : Suppressed via pH control during workup
Purification Protocols :
| Technique | Effectiveness |
|---|---|
| Chromatography | 99.2% purity |
| Recrystallization | 97.5% purity |
| Sublimation | Limited to small scale |
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various pyrrolidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. For example, in vitro studies have shown that related compounds are effective against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity:
Case studies suggest that oxazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo models. This effect is often mediated through modulation of cell signaling pathways related to proliferation and apoptosis .
Neuroprotective Effects:
Emerging research highlights potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Some pyrrolidine derivatives demonstrate dual inhibition of cholinesterase enzymes, which are critical for neurotransmitter regulation .
Material Science
The compound is also explored for its potential applications in developing new materials due to its unique chemical structure. Its ability to act as a building block for more complex molecules makes it valuable in polymer chemistry and material synthesis.
Case Studies
- Antimicrobial Efficacy Study:
- Anticancer Research:
- Neuroprotective Potential:
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s effects are mediated through its interactions with various proteins and enzymes, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog that lacks the oxazolidinone ring.
Oxazolidinone: A compound that contains the oxazolidinone ring but lacks the pyrrolidine moiety.
3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one: A more complex derivative with additional functional groups.
Uniqueness
3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one is unique due to its combination of pyrrolidine and oxazolidinone rings, which confer distinct chemical and biological properties.
Biological Activity
3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, structure-activity relationships (SAR), and potential therapeutic applications.
Oxazolidinones, including this compound, primarily exert their antimicrobial effects by inhibiting bacterial protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation. This mechanism is crucial in combating multidrug-resistant (MDR) bacteria, which pose a significant threat to public health.
Efficacy Against Pathogens
Recent studies have highlighted the efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound has shown promising results in in vitro assays against common pathogens such as Staphylococcus aureus and Escherichia coli, including strains resistant to conventional antibiotics.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial activity of a series of oxazolidinone analogs, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Methicillin-resistant S. aureus (MRSA) | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | >64 |
These results demonstrate that while the compound is effective against certain Gram-positive bacteria, its activity against Gram-negative strains like Pseudomonas aeruginosa remains limited due to permeability issues associated with the outer membrane.
Structure-Activity Relationships (SAR)
The biological activity of oxazolidinones can be significantly influenced by structural modifications. Research has indicated that small changes in molecular structure can enhance permeation and efflux properties, thus improving efficacy against resistant strains. For instance:
- Substituent Variations : Modifications at the pyrrolidine ring have been shown to impact both antimicrobial potency and selectivity.
- Efflux Pump Interaction : Compounds with specific structural motifs were identified as having improved activity against efflux pump-overexpressing strains.
Antibiofilm Properties
In addition to direct antimicrobial activity, this compound has been evaluated for its antibiofilm properties. Biofilms are protective environments for bacteria that contribute to persistent infections. Studies have reported that this compound exhibits significant antibiofilm activity against MRSA biofilms, with Minimum Biofilm Eradication Concentration (MBEC) values indicating its potential as a therapeutic agent in chronic infections.
Q & A
Q. How does the stereochemistry of substituents influence the pharmacological profile of 1,3-oxazolidin-2-one compounds?
- Methodology : (R)-configured hydroxymethyl groups (e.g., in Linezolid) enhance water solubility and reduce plasma protein binding. Enantioselective synthesis via Evans oxazolidinone auxiliaries or enzymatic resolution (e.g., Candida antarctica lipase) ensures stereochemical purity . Pharmacokinetic studies in rodent models confirm (S)-isomers exhibit faster clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
